1-Bromopentadecane
Overview
Description
Cyclen, also known as 1,4,7,10-tetraazacyclododecane, is a macrocyclic compound with the chemical formula C₈H₂₀N₄. It is a white solid that is structurally simple, symmetrical, and polyfunctional. Cyclen is widely studied due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclen can be synthesized through several methods. One common approach is the Stetter-Richman-Atkins synthesis, which involves the cyclization of protected nitrogen atoms. For example, the reaction of deprotonated tosylamides with di-tosylates can form the macrocycle, which is then deprotected with strong acid to yield cyclen . Another method involves the coupling of glyoxal with triethylene tetramine, followed by reduction with an aluminum-based reducing agent .
Industrial Production Methods: Industrial production of cyclen often employs high-efficiency and environmentally friendly methods. One such method involves the reaction of triethylene tetramine with methylglyoxal to form an intermediate, which is then cyclized and reduced using sodium borohydride . This process is advantageous for large-scale production due to its high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclen undergoes various chemical reactions, including:
Complexation: Cyclen forms stable complexes with metal ions such as gadolinium, copper, indium, gallium, and zinc.
Substitution: Cyclen can be functionalized by substituting its hydrogen atoms with other groups, enhancing its properties for specific applications.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., gadolinium chloride) are commonly used under mild conditions to form metal-cyclen complexes.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to introduce new functional groups.
Major Products:
Metal Complexes: Cyclen-metal complexes are widely used in medical imaging and radiotherapy.
Functionalized Cyclen Derivatives: These derivatives have applications in catalysis, drug delivery, and molecular recognition.
Scientific Research Applications
Cyclen and its derivatives have a broad range of applications in scientific research:
Chemistry: Cyclen is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Cyclen-metal complexes are employed in DNA recognition and cleavage as chemical nucleases.
Industry: Cyclen derivatives are utilized in the development of polymeric materials and as anti-HIV agents.
Mechanism of Action
Cyclen exerts its effects primarily through its ability to form stable complexes with metal ions. The coordination of metal ions by cyclen involves the nitrogen atoms in its macrocyclic ring, which provide a strong binding affinity. This interaction stabilizes the metal ion and enhances its reactivity for various applications . The molecular targets and pathways involved depend on the specific metal ion and the intended application, such as imaging or therapeutic use.
Comparison with Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Larger ring size, used in similar applications but with different binding properties.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with carboxylate groups, widely used in medical imaging.
Cyclen’s unique combination of structural simplicity, strong metal-binding ability, and versatility in functionalization makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromopentadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049339 | |
Record name | 1-Bromopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-72-1 | |
Record name | 1-Bromopentadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMOPENTADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentadecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 1-bromopentadecane interact differently with fatty acid monolayers compared to similar molecules like alkanes?
A1: Yes, research suggests that this compound can incorporate into fatty acid monolayers at the air-water interface, unlike alkanes with similar chain lengths. This incorporation is attributed to the presence of the bromine atom. [] Specifically, studies using this compound, 1-bromohexadecane, and 1-chlorohexadecane demonstrated their ability to integrate into monolayers of deuterated palmitic acid and deuterated stearic acid. In contrast, alkanes with 15 and 16 carbon chains did not exhibit this behavior. This difference highlights the importance of the halogen atom in facilitating interactions with fatty acid molecules. []
Q2: What techniques are used to study the interaction of this compound with fatty acid monolayers?
A2: Several techniques are employed to investigate the interactions of this compound with fatty acid monolayers. These include:
- Surface Pressure-Area Isotherms: These provide insights into the organization and phase behavior of mixed monolayers, offering a macroscopic perspective. []
- Brewster Angle Microscopy (BAM): This imaging technique visualizes the two-dimensional morphology and domain structures within the monolayers, confirming the incorporation or exclusion of this compound. []
- Vibrational Sum Frequency Generation (SFG) Spectroscopy: This surface-sensitive technique reveals molecular-level details about the organization, orientation, and interactions of molecules at the interface. []
- Infrared Reflection-Absorption Spectroscopy (IRRAS): This complementary technique provides information about the conformation and orientation of molecules within the monolayer. []
Q3: What is the significance of the GC-MS analysis identifying this compound in Ajuga genevensis callus cultures?
A3: The presence of this compound in the callus cultures of Ajuga genevensis, as revealed by GC-MS analysis, is noteworthy. [] This finding suggests that the plant's cell cultures can synthesize this compound, potentially as a secondary metabolite. Further research is needed to determine the specific role and significance of this compound within the plant's biology and its potential applications.
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